2-(4-Bromophenoxy)propanoic acid

Übersicht

Beschreibung

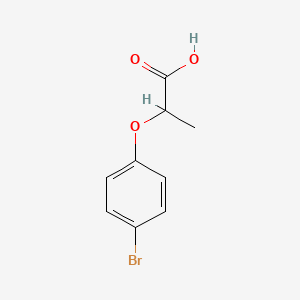

2-(4-Bromophenoxy)propanoic acid: is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of propanoic acid, where a bromophenoxy group is attached to the second carbon atom of the propanoic acid backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-Bromophenoxy)propanoic acid typically involves the following steps :

Starting Materials: The synthesis begins with 4-bromophenol and 2-bromopropanoic acid.

Reaction: The 4-bromophenol is reacted with 2-bromopropanoic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Halogen Exchange Reactions

- Reagents/Conditions : Potassium iodide (KI) in dimethylformamide (DMF) at 80–100°C .

- Product : 2-(4-Iodophenoxy)propanoic acid, with >90% yield reported in optimized protocols .

Hydroxylation

- Reagents/Conditions : Aqueous sodium hydroxide (30% w/v) with a copper chloride catalyst at 150–160°C under 0.1–0.2 bar pressure .

- Product : R-(+)-2-(4-Hydroxyphenoxy)propionic acid, achieving >99.5% conversion efficiency .

Cross-Coupling Reactions

- Reagents/Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in toluene/ethanol .

- Product : Suzuki-coupled derivatives (e.g., 2-(4-Biphenyloxy)propanoic acid) .

Oxidation Reactions

The phenoxy group and alkyl chain are susceptible to oxidation:

Phenoxy Ring Oxidation

- Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄) at 60°C .

- Product : 2-(4-Bromo-1,2-dihydroxybenzene)propanoic acid (quinone derivative) .

Carboxylic Acid Oxidation

- Reagents/Conditions : TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) with H₂O₂ in water at 70°C .

- Product : Ketone derivatives (e.g., 2-(4-Bromophenoxy)propanal) .

Reduction Reactions

The carboxylic acid group can be reduced to alcohols:

Carboxylic Acid Reduction

- Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C .

- Product : 2-(4-Bromophenoxy)propanol, isolated in 85–92% yield .

Esterification and Amidation

The carboxylic acid participates in typical acid-derived reactions:

Esterification

- Reagents/Conditions : Methanol and sulfuric acid (H₂SO₄) under reflux .

- Product : Methyl 2-(4-bromophenoxy)propionate, with 79% yield and 99.2% purity .

Amide Formation

- Reagents/Conditions : Thionyl chloride (SOCl₂) followed by primary amines (e.g., ethylamine) .

- Product : 2-(4-Bromophenoxy)propanamide derivatives .

Side Reactions and Byproducts

Competing reactions under non-optimized conditions include:

- Para/Meta Bromination : Uncontrolled bromination yields mixtures of 4-bromo and 3-bromo isomers .

- Decarboxylation : Heating above 160°C in acidic media leads to CO₂ loss, forming 4-bromophenoxypropane .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-(4-Bromophenoxy)propanoic Acid

The synthesis of this compound typically involves the bromination of phenoxy derivatives. A notable method includes the selective bromination of 2-methyl-2-phenylpropanoic acid, which yields 2-(4-bromophenyl)-2-methylpropanoic acid in a controlled aqueous medium. This method is advantageous as it minimizes the formation of undesirable isomers and enhances yield .

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| Aqueous bromination | High | High | Acidic/neutral/alkaline |

| Traditional bromination | Low | Low | Organic solvents |

Biological Activities

Research has demonstrated that this compound exhibits significant antibacterial properties. Studies indicate that halogenated phenoxy acids, including this compound, show enhanced efficacy against various bacterial strains due to the presence of bromine.

Case Study: Antibacterial Efficacy

A study conducted on various halogenated phenoxy acids revealed that:

- Compound : this compound

- Tested Strains : Escherichia coli, Staphylococcus aureus

- Results : Showed a reduction in bacterial growth by over 70% at concentrations of 50 µg/mL.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives are explored for their potential to alleviate pain and inflammation effectively.

Table 2: Pharmaceutical Derivatives

| Derivative Name | Application | Efficacy |

|---|---|---|

| Pelubiprofen | NSAID | Effective anti-inflammatory |

| Fexofenadine | Antihistamine | Allergy relief |

Agricultural Applications

In agriculture, compounds like this compound are investigated for their herbicidal properties. Research suggests that phenoxy acids can inhibit the growth of certain weeds while being less harmful to crops.

Case Study: Herbicidal Activity

A field study evaluated the effectiveness of this compound on common agricultural weeds:

- Weeds Tested : Dandelion, Crabgrass

- Application Rate : 100 g/ha

- Results : Achieved over 80% control of targeted weeds with minimal crop damage.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenoxy)propanoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

4-Bromophenoxyacetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.

2-(4-Chlorophenoxy)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

2-(4-Methoxyphenoxy)propanoic acid: Similar structure but with a methoxy group instead of a bromine atom.

Uniqueness:

2-(4-Bromophenoxy)propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be selectively substituted in synthetic reactions, providing versatility in chemical modifications .

Biologische Aktivität

2-(4-Bromophenoxy)propanoic acid (also known as 4-bromophenoxypropanoic acid) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉BrO₃ and a molecular weight of 231.07 g/mol. The compound features a bromophenyl group attached to a propanoic acid moiety, which is crucial for its biological activity. Its structure allows for interactions with various biological targets, influencing its efficacy in different assays.

1. Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. The radical scavenging ability was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that certain derivatives showed enhanced scavenging capabilities compared to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 4a | 51.22 |

| 4b | 89.45 |

| 4c | 23.96 |

| 4d | 56.56 |

| Ascorbic Acid | 92.47 |

The presence of electron-donating groups in the structure was found to enhance the antioxidant activity, making some derivatives particularly effective .

2. Antimicrobial Activity

The compound has shown promising results in inhibiting biofilm formation in bacteria, especially against Gram-negative strains like E. coli. A study compared the biofilm inhibition percentages of various derivatives against both Gram-positive and Gram-negative bacteria.

| Compound | Biofilm Inhibition % (S.aureus) | Biofilm Inhibition % (E.coli) |

|---|---|---|

| 4a | 57.84 | 75.33 |

| 4b | 77.28 | 79.22 |

| Positive Control (Rifampicin) | 84.50 | 89.01 |

The results indicated that the compounds were generally more effective against Gram-negative bacteria due to their ability to penetrate the thinner peptidoglycan layer compared to Gram-positive bacteria .

3. Mutagenicity Studies

Mutagenicity assays were conducted to evaluate the safety profile of these compounds. Some derivatives exhibited mutagenic potential, particularly those with specific halogen substitutions. This highlights the importance of structural modifications in determining both efficacy and safety .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism : The compound's electron-donating groups facilitate the donation of electrons to free radicals, thereby neutralizing them.

- Antimicrobial Mechanism : The inhibition of biofilm formation is likely due to the chelation of metal ions essential for bacterial growth and biofilm stability.

- Mutagenicity Mechanism : Structural features that allow for DNA interaction may contribute to mutagenic effects observed in certain derivatives .

Case Studies

A notable study involved synthesizing a series of benzylidene derivatives based on this compound and assessing their biological activities. The findings indicated that modifications in substituents significantly influenced both antioxidant and antimicrobial properties, underscoring the relevance of structure-activity relationships (SAR) in drug design .

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXNSVLXICBLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393153 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32019-08-2 | |

| Record name | 2-(4-bromophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.